

Application Notes and Protocols for (Rac)-BRD0705 in Animal Model Studies

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Compound of Interest

Compound Name: (Rac)-BRD0705

Cat. No.: B10819768

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Introduction

(Rac)-BRD0705 is a potent and selective, orally bioavailable inhibitor of Glycogen Synthase Kinase 3 α (GSK3 α).^{[1][2][3]} Its selectivity for GSK3 α over GSK3 β (approximately 8-fold) allows for the dissection of the specific roles of these two highly homologous kinase isoforms in various disease models.^{[2][3]} A key feature of BRD0705 is its ability to inhibit GSK3 α without significantly stabilizing β -catenin, a common downstream effector of the canonical Wnt signaling pathway that is often associated with neoplastic concerns when GSK3 β is inhibited. These characteristics make BRD0705 a valuable tool for in vivo studies across different therapeutic areas, including oncology and neuroscience.

These application notes provide a summary of the use of **(Rac)-BRD0705** in animal models of Acute Myeloid Leukemia (AML) and Fragile X Syndrome (FXS), including detailed experimental protocols and quantitative data.

Data Presentation

Table 1: In Vitro Potency and Selectivity of (Rac)-BRD0705

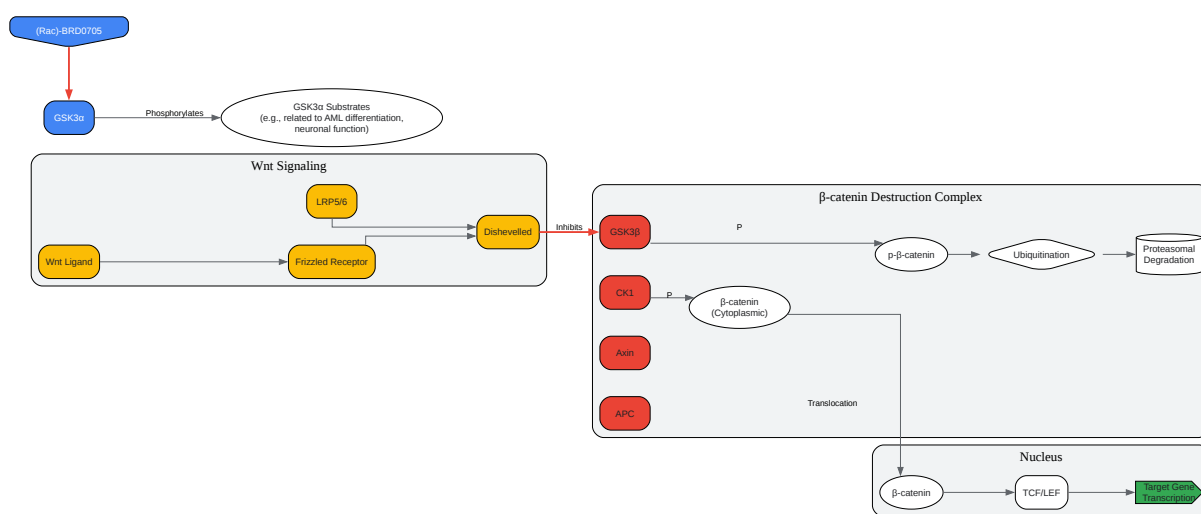
Target	Assay Type	IC50	Kd	Selectivity (over GSK3β)	Reference
GSK3α	Cell-free	66 nM	4.8 μM	~8-fold	
GSK3β	Cell-free	515 nM	-	-	

Table 2: Summary of (Rac)-BRD0705 In Vivo Studies

Disease Model	Animal Model	Dosage and Administration	Key Findings	Reference
Acute Myeloid Leukemia (AML)	8-week-old male NSG mice	15 mg/kg or 30 mg/kg, oral gavage, twice daily	Impairs leukemia initiation, prolongs survival.	
Fragile X Syndrome (FXS)	Fmr1-/- mice	30 mg/kg, intraperitoneal injection, once daily for 5 days	Corrects cortical excitability and aberrant hippocampal protein synthesis. Effective in audiogenic seizure (AGS) assay.	

Signaling Pathway

The primary mechanism of action of BRD0705 is the selective inhibition of GSK3α. This leads to the modulation of downstream signaling pathways. A critical aspect of BRD0705's selectivity is the minimal impact on the Wnt/β-catenin pathway, which is primarily regulated by GSK3β.



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Caption: Signaling pathway of **(Rac)-BRD0705**.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in an Acute Myeloid Leukemia (AML) Mouse Model

This protocol describes the use of **(Rac)-BRD0705** in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) AML model.

1. Animal Model:

- 8-week-old male NOD scid gamma (NSG) mice.

2. AML Cell Engraftment:

- For CDX models: Intravenously inject 1×10^6 human AML cells (e.g., MOLM13, MV4-11) in 100 μ L of sterile PBS into the tail vein of each mouse.
- For PDX models: Follow an established protocol for the engraftment of primary human AML cells.

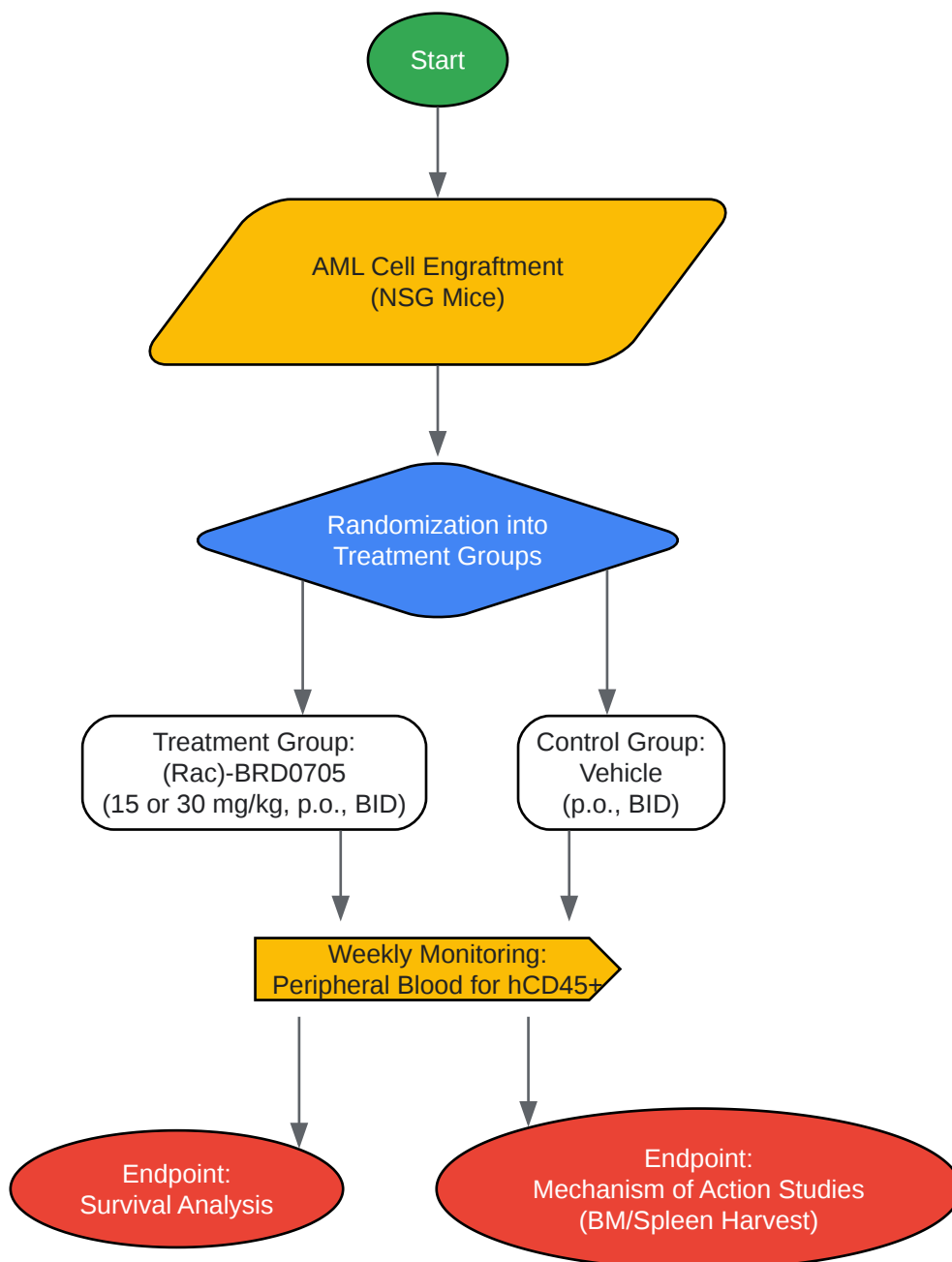
3. **(Rac)-BRD0705** Formulation and Administration:

- Formulation: Prepare a suspension of **(Rac)-BRD0705** in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water).
- Dosage: Administer 15 mg/kg or 30 mg/kg of **(Rac)-BRD0705**.
- Administration: Administer the formulation via oral gavage twice daily.
- Control Group: Administer the vehicle solution to the control group following the same schedule.

4. Monitoring and Endpoints:

- Leukemia Burden: Monitor the engraftment and progression of AML by weekly peripheral blood analysis for the percentage of human CD45+ cells using flow cytometry.
- Survival: Monitor the mice daily for signs of morbidity and euthanize when moribund. Record the date of death or euthanasia to determine survival curves.

- Mechanism of Action: At the end of the study, bone marrow and spleen can be harvested to assess target engagement by measuring the phosphorylation of GSK3 α (p-GSK3 α Tyr279) via Western blot or immunohistochemistry.



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Caption: Experimental workflow for AML in vivo study.

Protocol 2: In Vivo Study in a Fragile X Syndrome (FXS) Mouse Model

This protocol details the use of **(Rac)-BRD0705** to assess its effects on behavioral and cellular phenotypes in the Fmr1-/y mouse model of FXS.

1. Animal Model:

- Fmr1-/y mice and their wild-type littermates.

2. **(Rac)-BRD0705** Formulation and Administration:

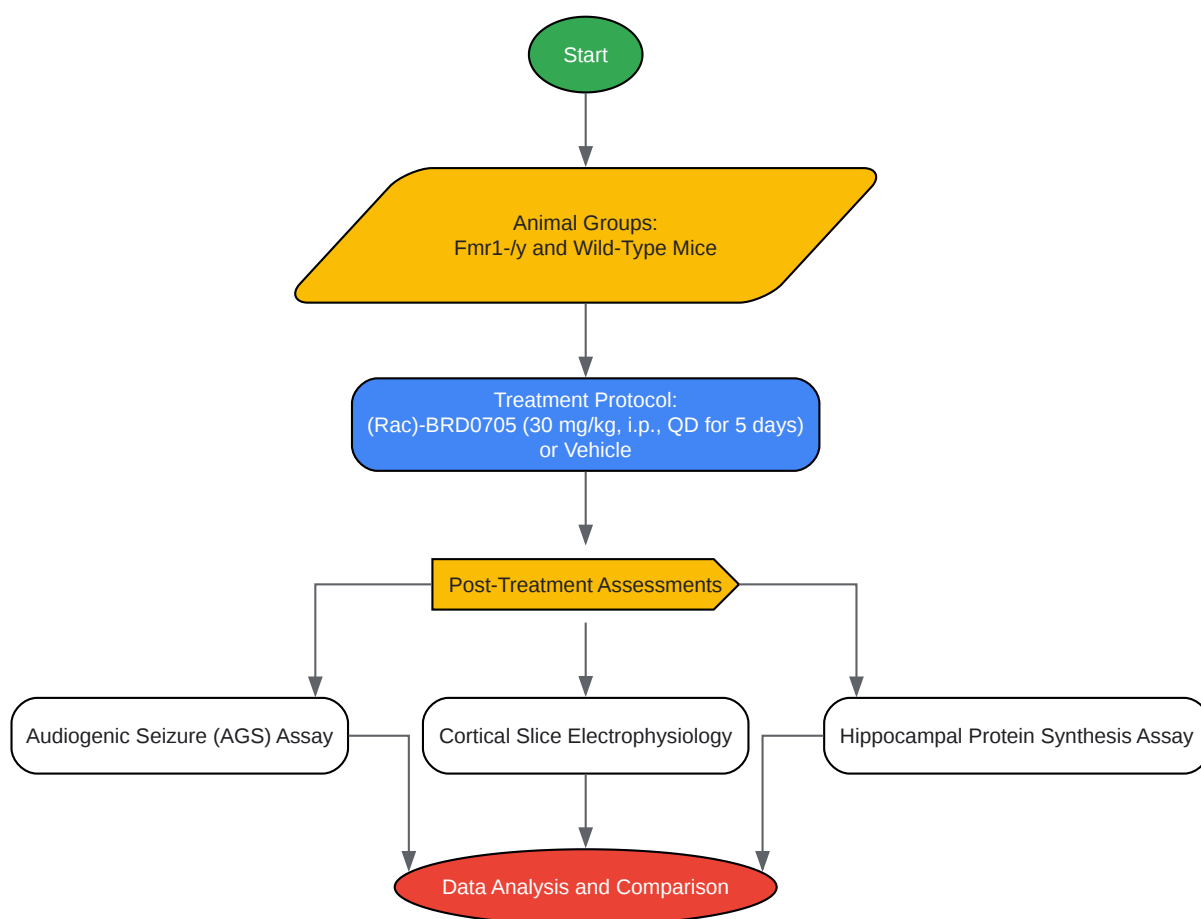
- Formulation: Prepare a solution of **(Rac)-BRD0705** in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
- Dosage: Administer 30 mg/kg of **(Rac)-BRD0705**.
- Administration: Administer the formulation via intraperitoneal injection once daily for five consecutive days.
- Control Group: Administer the vehicle solution to a control group of Fmr1-/y mice and wild-type mice on the same schedule.

3. Behavioral and Electrophysiological Assessments:

- Audiogenic Seizures (AGS): On the day following the final injection, subject the mice to a loud auditory stimulus (e.g., a bell or siren) for a defined period (e.g., 2 minutes) and score the seizure severity (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).
- Cortical Slice Electrophysiology: One hour after the final injection, prepare acute visual cortical slices. Perform whole-cell patch-clamp recordings to measure neuronal excitability, such as the number of action potentials in response to current injections.
- Hippocampal Protein Synthesis: Analyze hippocampal lysates via Western blotting to assess the levels of key proteins and their phosphorylation status to measure protein synthesis rates.

4. Endpoint Analysis:

- Behavioral Data: Analyze the incidence and severity of audiogenic seizures between the treatment and control groups.
- Electrophysiology Data: Compare the neuronal firing properties between the different experimental groups.
- Biochemical Data: Quantify the levels of protein synthesis markers in the hippocampus.



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Caption: Experimental workflow for FXS in vivo study.

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